Cysteine sulfinate

Neuroscience Excitotoxicity Receptor Pharmacology

Researchers studying taurine biosynthesis often face inconsistent results when using substrates that engage non-physiological pathways. L-Cysteine Sulfinate (CAS 1115-65-7) is the irreplaceable, high-affinity substrate for hepatic CSAD-the rate-limiting enzyme in the major taurine biosynthetic route. • Distinct NMDA receptor selectivity profile vs. other SAAs-enables dissection of excitotoxic mechanisms without high subtype bias. • Binds CNS sites distinct from L-glutamate-critical for mapping novel EAA receptor populations. • Validated in vivo tool for NMDA-dependent spinal pain models; dose-dependent nociception attenuated by NMDA antagonists.

Molecular Formula C3H6NO4S-
Molecular Weight 152.15 g/mol
Cat. No. B1221125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCysteine sulfinate
Synonymsalanine 3-sulfinic acid
cysteine hydrogen sulfite ester
cysteine sulfinate
cysteine sulfinic acid
cysteinesulfinic acid, (+,-)-
L-cysteinesulfinate
Molecular FormulaC3H6NO4S-
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])[NH3+])S(=O)[O-]
InChIInChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/p-1/t2-/m0/s1
InChIKeyADVPTQAUNPRNPO-REOHCLBHSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cysteine Sulfinate Research-Grade Identity


Cysteine sulfinate (also referred to as L-cysteinesulfinic acid, CAS 1115-65-7) is a naturally occurring, non-proteinogenic amino acid derivative characterized by a sulfinic acid (-SO2H) functional group [1]. It exists predominantly as a zwitterion at physiological pH and is chiral, with the L-enantiomer being the biologically relevant form [2]. This compound is a key endogenous metabolite, functioning as an obligate intermediate in the major pathway for taurine biosynthesis and as a recognized excitatory amino acid neurotransmitter in the central nervous system [3].

Cysteine Sulfinate Differential Selectivity


Procurement decisions for cysteine sulfinate must be based on its distinct molecular interactions rather than generic class membership. While it shares the sulfinic acid moiety with analogs like homocysteine sulfinate or cysteic acid, their receptor pharmacology and enzyme kinetics differ significantly, precluding simple substitution. Cysteine sulfinate demonstrates a unique selectivity profile for the NMDA receptor that is distinct from other sulfur-containing amino acids (SAAs) [1]. Furthermore, it is the preferred physiological substrate for the key biosynthetic enzyme cysteine sulfinic acid decarboxylase (CSAD), exhibiting a higher affinity compared to the related decarboxylase GADL1, which differs in its tissue distribution and functional role [2]. These quantifiable differences in molecular recognition translate directly into divergent experimental outcomes in neuroscience and metabolism research.

Cysteine Sulfinate Evidence Guide


NMDA Receptor Binding Selectivity

In a systematic comparison of sulfur-containing amino acids (SAAs), L-cysteine sulfinate (L-CSA) was evaluated for its ability to bind to the NMDA receptor subtype, a key mediator of excitatory neurotransmission. The study found that L-CSA, along with D-cysteate and D-homocysteate, exhibited binding affinities that were **less selective** for the NMDA site compared to the most selective agonists like D-homocysteine sulfinate and L-serine-O-sulfate [1]. However, a strong correlation (r = 0.98, p < 0.005) was established between L-CSA's affinity for the NMDA binding site and its agonist activity in a functional sodium efflux assay, confirming its primary action at NMDA subclass receptors [1]. This contrasts with analogs like L-homocysteate, which displayed higher selectivity for the NMDA site. This comparative data is crucial for researchers designing experiments where a less selective NMDA agonist or one with a specific kinetic profile is required.

Neuroscience Excitotoxicity Receptor Pharmacology NMDA

CSAD vs. GADL1 Substrate Preference

Cysteine sulfinate (CSA) is the principal substrate for taurine biosynthesis. A key point of differentiation lies in its interaction with two homologous decarboxylase enzymes: cysteine sulfinic acid decarboxylase (CSAD) and glutamate decarboxylase-like 1 (GADL1). While both enzymes can convert CSA to hypotaurine, CSAD exhibits a **higher affinity for CSA** than GADL1 [1]. This kinetic preference, combined with the distinct tissue distribution (e.g., CSAD, but not GADL1, is expressed in the liver [1]), delineates two separate physiological pathways for CSA catabolism. Therefore, the choice of enzyme (CSAD vs. GADL1) in an in vitro assay will yield different rates of hypotaurine production, and only CSAD accurately models the primary, high-flux pathway in hepatic tissue.

Enzymology Metabolism Taurine Biosynthesis Decarboxylases

Distinct CNS Binding Sites vs. Glutamate

Radioligand binding studies using L-[3H]-cysteine sulfinate and L-[3H]-glutamate on rat brain synaptic membranes have revealed that these two excitatory amino acids do not share identical binding sites. The binding of L-[3H]-CSA was distinct from that of L-[3H]-glutamate based on differential sensitivity to temperature and ionic conditions [1]. This evidence supports the hypothesis that cysteine sulfinate acts at a unique recognition site or subset of excitatory amino acid receptors, separate from the primary L-glutamate binding sites. Consequently, L-cysteine sulfinate cannot be considered a simple analog or substitute for L-glutamate in neuropharmacological studies.

Neurochemistry Synaptic Transmission Receptor Binding Ligand Differentiation

In Vivo Nociception Model

The in vivo functional relevance of cysteine sulfinate's excitatory properties was demonstrated in a rodent pain model. Intrathecal administration of L-cysteine sulfinic acid (L-CSA) produced **dose-dependent spontaneous nociceptive behaviors (SNBs)** such as tail elevation, hindpaw licking, and biting [1]. These behaviors were significantly attenuated by pretreatment with an NMDA receptor antagonist, confirming that the observed nociception was mediated through the NMDA receptor pathway. This direct, quantifiable behavioral response to L-CSA provides a clear differentiator from other compounds in the class, establishing its utility as a pharmacological tool for probing NMDA receptor function in spinal pain processing.

Pain Research Behavioral Pharmacology NMDA Antagonism In Vivo Model

Cysteine Sulfinate Research Applications


NMDA Receptor Excitotoxicity Assays

Based on its distinct selectivity profile at NMDA receptors, cysteine sulfinate is a superior choice for researchers dissecting the contributions of NMDA receptor subtypes to excitotoxic neuronal death. As shown in head-to-head comparisons, L-CSA is a less selective NMDA agonist than other SAAs like L-serine-O-sulfate [1]. This property allows investigators to activate a broader range of NMDA receptor populations or to study receptor modulation in contexts where high subtype selectivity is not the primary goal, providing a complementary tool to more selective agonists.

Taurine Biosynthesis in Hepatocytes

For studies investigating hepatic taurine production, cysteine sulfinate is the irreplaceable substrate. Quantitative enzymatic evidence confirms that cysteine sulfinate is the preferred substrate for the liver-specific enzyme CSAD, which exhibits a higher affinity for CSA than the alternative enzyme GADL1 [2]. Using cysteine sulfinate in liver cell or tissue models ensures that the high-flux, physiologically relevant pathway for taurine synthesis is being interrogated, unlike using a generic substrate that might be metabolized by a minor or non-hepatic pathway.

CNS Radioligand Binding Assays

The discovery that cysteine sulfinate binds to sites distinct from L-glutamate in synaptic membranes positions it as a critical reagent for mapping novel excitatory amino acid receptor populations. Research demonstrating separate binding sites for L-[3H]-CSA and L-[3H]-glutamate provides a rationale for developing CSA-based radioligands to identify and characterize previously unappreciated receptor subtypes or modulatory sites in the central nervous system, potentially opening new avenues for neuropsychiatric drug discovery [3].

NMDA-Dependent Spinal Pain Model

Cysteine sulfinate is a validated pharmacological tool for inducing and studying NMDA receptor-dependent pain in vivo. Its demonstrated ability to produce dose-dependent nociceptive behaviors in rats, which are attenuated by NMDA antagonists, provides a reliable and quantifiable model for spinal pain processing [4]. This makes cysteine sulfinate a valuable compound for preclinical pain research, particularly for screening novel analgesic compounds targeting the glutamatergic system in the spinal cord.

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